Spectral Data and Characterization of 1H-pyrazole-4-sulfinic acid: A Technical Guide
Spectral Data and Characterization of 1H-pyrazole-4-sulfinic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 1H-pyrazole-4-sulfinic acid. Due to the limited availability of experimental data in public literature, this document presents predicted spectral information obtained from computational models for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A proposed experimental protocol for the synthesis of 1H-pyrazole-4-sulfinic acid is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 1H-pyrazole-4-sulfinic acid. These values were computationally generated and should be considered as estimations. Experimental verification is highly recommended.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 (predicted) | Singlet | 1H | H3/H5 |
| ~7.9 (predicted) | Singlet | 1H | H3/H5 |
| ~12.5 (predicted) | Broad Singlet | 1H | N-H |
| ~10.0 (predicted) | Broad Singlet | 1H | SO₂-H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~135 (predicted) | C3/C5 |
| ~130 (predicted) | C3/C5 |
| ~110 (predicted) | C4 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 (predicted) | Medium, Broad | N-H stretch |
| ~2900-2500 (predicted) | Broad | O-H stretch (sulfinic acid) |
| ~1600-1500 (predicted) | Medium | C=N, C=C stretch (pyrazole ring) |
| ~1200-1100 (predicted) | Strong | S=O stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 148.00 (predicted) | 100 | [M]⁺ (Molecular Ion) |
| 81.02 (predicted) | ~40 | [M - SO₂H]⁺ |
| 68.03 (predicted) | ~60 | [C₃H₄N₂]⁺ |
Proposed Experimental Protocols
The following are proposed, detailed methodologies for the synthesis and spectral analysis of 1H-pyrazole-4-sulfinic acid. These protocols are based on general procedures for similar compounds and have not been experimentally validated for this specific molecule.
Synthesis of 1H-pyrazole-4-sulfinic acid via Direct Sulfonation
Objective: To synthesize 1H-pyrazole-4-sulfinic acid by electrophilic sulfonation of 1H-pyrazole.
Materials:
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1H-pyrazole
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Fuming sulfuric acid (oleum, 20% SO₃)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ice bath
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrazole (1 equivalent) in dichloromethane.
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Cool the solution to 0°C in an ice bath.
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Slowly add fuming sulfuric acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
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Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1H-pyrazole-4-sulfinic acid.
Spectral Analysis
Objective: To acquire NMR, IR, and MS data for the synthesized 1H-pyrazole-4-sulfinic acid.
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NMR Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
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Process the spectra to identify chemical shifts, multiplicities, and integration values.
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Infrared (IR) Spectroscopy:
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Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
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Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
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Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and major fragment ions.
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Visualizations
The following diagrams illustrate the proposed experimental workflow for the synthesis of 1H-pyrazole-4-sulfinic acid.
Caption: Proposed workflow for the synthesis and analysis of 1H-pyrazole-4-sulfinic acid.
